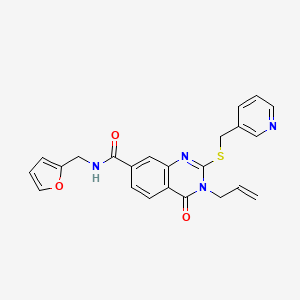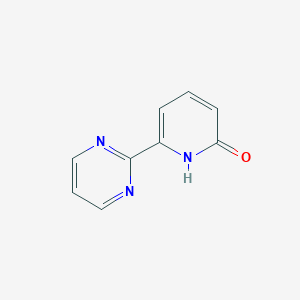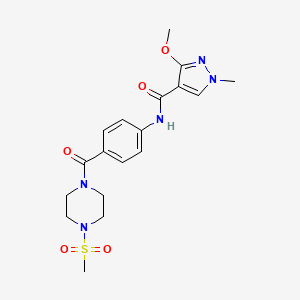
3-(4-bromophenyl)-5-(2-chlorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-(4-bromophenyl)-5-(2-chlorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazole" is a pyrazoline derivative, a class of compounds known for their diverse pharmacological activities. Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and have been the focus of various studies due to their potential therapeutic applications.
Synthesis Analysis
The synthesis of pyrazoline derivatives typically involves the cyclization of chalcones with hydrazine derivatives. For instance, the synthesis of 1-(3-chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole was achieved by the condensation/cyclization reaction of a chalcone and hydrazine hydrochloride in the presence of hydrochloric acid under reflux conditions in methyl alcohol . This method could be analogous to the synthesis of the compound , although specific details for its synthesis are not provided in the given data.
Molecular Structure Analysis
The molecular structure of pyrazoline derivatives is often confirmed using X-ray diffraction studies. For example, the structure of 1-(3-chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole was elucidated using single crystal X-ray diffraction, which revealed its crystallization in the monoclinic crystal system . Similarly, the molecular structure of the compound of interest could be characterized by such techniques, although the exact structural details are not available in the provided data.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazoline derivatives can be studied using various spectroscopic techniques and computational methods. For instance, the IR spectra and crystal structure of 1-Acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline were investigated, and DFT calculations supported the experimental findings . The vibrational frequencies and thermodynamic properties at different temperatures were also calculated, providing insights into the stability and reactivity of the compound . Similar analyses could be applied to the compound to determine its properties.
Relevant Case Studies
While the provided data does not include case studies specifically related to "this compound," the papers do mention the potential biological activities of related pyrazoline derivatives. For example, molecular docking studies suggest that certain pyrazoline compounds might exhibit inhibitory activity against enzymes like triosephosphate isomerase and kinesin spindle protein, indicating potential anti-neoplastic properties . These findings highlight the importance of studying such compounds for their possible therapeutic applications.
Applications De Recherche Scientifique
Structural Analysis and Synthesis
- Pyrazoline compounds, including variants of the specified chemical, have been synthesized and analyzed for their structural properties. For instance, the synthesis of pyrazoline compounds and their characterization through X-ray single crystal structure determination revealed significant dihedral angles between the pyrazole and fluoro-substituted rings, contributing to the understanding of their molecular structure and potential reactivity (Loh et al., 2013).
- The synthesis and spectral characterization of pyrazoline derivatives have been studied, highlighting their fluorescent properties. The fluorescence emission observed in the blue region of the visible spectrum for certain compounds, along with the impact of different solvents on fluorescence, indicates the potential application of these compounds in material sciences and as fluorescent markers (Ibrahim et al., 2016).
Biological Applications
- Pyrazoline analogues have demonstrated a significant anti-inflammatory effect mediated by the inhibition of phospholipase A2, an enzyme involved in the inflammatory cascade. The compounds were synthesized, characterized, and evaluated for their antimicrobial and anti-inflammatory activities. This indicates their potential as nonsteroidal anti-inflammatory drugs and antimicrobial agents (Lokeshwari et al., 2017).
- The antimicrobial studies of pyrazoline derivatives have been explored, focusing on their structural and molecular properties. This involves the synthesis of these compounds and assessment of their effectiveness against various microbial strains, contributing to the field of antimicrobial drug development (Prabhudeva et al., 2017).
Crystallographic and Molecular Studies
- The crystal and molecular structure of pyrazoline derivatives have been investigated, focusing on their synthesis and antimicrobial properties. This includes analyzing the molecule's planarity and orientation of phenyl groups, which can be crucial for understanding the compound's reactivity and interaction with biological targets (Kariuki et al., 2021).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
5-(4-bromophenyl)-3-(2-chlorophenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrClN2O2S/c1-15-6-12-18(13-7-15)29(27,28)26-22(19-4-2-3-5-20(19)24)14-21(25-26)16-8-10-17(23)11-9-16/h2-13,22H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPOOCJGFDIQQGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC=C(C=C3)Br)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)-ethanone](/img/structure/B2506373.png)
![N-[2-(3-hydroxyquinoxalin-2-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B2506374.png)



![1-(2-Chloro-3-fluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2506378.png)





![N-(4-bromo-2-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2506389.png)

![N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-3-ethylsulfonylbenzamide](/img/structure/B2506393.png)